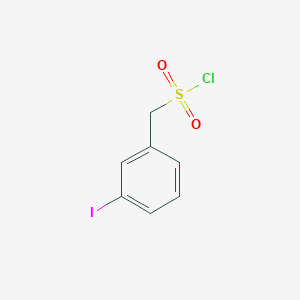

(3-Iodophenyl)methanesulfonyl chloride

Beschreibung

Structural Classification and Nomenclature within Aryl(alkyl)sulfonyl Chlorides

(3-Iodophenyl)methanesulfonyl chloride belongs to the broad class of sulfonyl halides, which are compounds containing a sulfonyl group (>S(=O)₂) singly bonded to a halogen atom. wikipedia.org More specifically, it can be classified as an aryl(alkyl)sulfonyl chloride. This classification arises from the structure where the sulfonyl chloride moiety is not directly attached to the aromatic ring, but is instead connected via an alkyl (in this case, methylene (B1212753), -CH₂-) linker.

The nomenclature of the compound, (3-Iodophenyl)methanesulfonyl chloride, can be deconstructed as follows:

Phenyl: Refers to the benzene (B151609) ring (C₆H₅).

3-Iodo: Indicates that an iodine atom is substituted on the third carbon of the phenyl ring.

methane: Describes the one-carbon (-CH₂-) linker between the phenyl ring and the sulfonyl chloride group.

sulfonyl chloride: Denotes the -SO₂Cl functional group, which is the source of the compound's characteristic reactivity. wikipedia.org

The key structural feature is the tetrahedral sulfur center bonded to two oxygen atoms, a chlorine atom, and the (3-iodophenyl)methyl group. wikipedia.org

Table 1: Properties of (3-Iodophenyl)methanesulfonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 352708-55-5 |

| Molecular Formula | C₇H₆ClIO₂S |

| Molar Mass | 316.54 g/mol |

| Structural Class | Aryl(alkyl)sulfonyl chloride |

Significance as a Key Electrophilic Synthon in Organic Chemistry

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. (3-Iodophenyl)methanesulfonyl chloride functions as a key electrophilic synthon. The high reactivity of the sulfonyl chloride group is central to this role. fiveable.me

The sulfur atom in the sulfonyl chloride group is highly electrophilic (electron-deficient) due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles (electron-rich species). The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center. fiveable.me

This electrophilic nature allows (3-Iodophenyl)methanesulfonyl chloride to readily react with various nucleophiles to form stable covalent bonds, making it an effective tool for introducing the (3-iodophenyl)methanesulfonyl group into other molecules. wikipedia.orgfiveable.me Common transformations include:

Reaction with amines to form sulfonamides. fiveable.mecbijournal.com

Reaction with alcohols to form sulfonate esters. fiveable.meeurjchem.com

Reaction with arenes via Friedel-Crafts reaction to form sulfones. wikipedia.org

Reaction with water leading to hydrolysis to the corresponding sulfonic acid. wikipedia.org

The reliability and predictability of these reactions underscore its significance as a fundamental building block in synthetic chemistry.

Overview of Research Trajectories in its Synthetic Utility and Reactivity

Research involving aryl(alkyl)sulfonyl chlorides like (3-Iodophenyl)methanesulfonyl chloride is primarily driven by their utility in constructing molecules with potential biological activity or specific material properties. The synthetic pathways enabled by this compound are of considerable interest in medicinal chemistry and drug discovery.

Synthesis of Sulfonamides: A major research trajectory is the synthesis of sulfonamides (R-SO₂-NR'R''). researchgate.net The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. fiveable.mecbijournal.com The reaction of (3-Iodophenyl)methanesulfonyl chloride with primary or secondary amines provides a direct route to novel sulfonamides. The iodo-substituent on the phenyl ring can be retained for subsequent functionalization, allowing for the generation of diverse molecular libraries for biological screening. ucl.ac.uk

Synthesis of Sulfonate Esters: Another significant area of application is the formation of sulfonate esters (R-SO₂-OR'). eurjchem.comresearchgate.net Alcohols can be converted into sulfonate esters, such as mesylates or tosylates, to transform the hydroxyl group (-OH), which is a poor leaving group, into an excellent leaving group. wikipedia.orgyoutube.com This "activation" of alcohols is a cornerstone of organic synthesis, enabling subsequent substitution or elimination reactions with high efficiency and stereochemical control. wikipedia.orgyoutube.com (3-Iodophenyl)methanesulfonyl chloride can be used to prepare corresponding sulfonate esters, which then serve as versatile intermediates in multi-step syntheses. researchgate.net

Synthesis of Sulfones: The compound can also be used to synthesize sulfones (R-SO₂-R') through reactions such as the Friedel-Crafts sulfonylation of aromatic compounds. wikipedia.orggoogle.com Sulfones are structurally important in both medicinal and materials chemistry. The iodine atom on the aromatic ring provides an additional reactive handle, allowing for the construction of complex, multi-component structures through sequential C-S and C-C bond-forming reactions.

Table 2: Representative Reactions of (3-Iodophenyl)methanesulfonyl Chloride

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Sulfonamide | I-C₆H₄-CH₂SO₂Cl + 2 R₂NH → I-C₆H₄-CH₂SO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol (R'OH) | Sulfonate Ester | I-C₆H₄-CH₂SO₂Cl + R'OH → I-C₆H₄-CH₂SO₂OR' + HCl |

The ongoing exploration of (3-Iodophenyl)methanesulfonyl chloride and related compounds focuses on developing novel synthetic methodologies, expanding the scope of their applications, and leveraging their dual reactivity to access new chemical space for the development of functional molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-iodophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYCOHVQIFJXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 3 Iodophenyl Methanesulfonyl Chloride

Strategies Involving Carbonyl Precursors and Reductive Transformations

A fundamental approach to constructing the target molecule begins with a readily available carbonyl compound, such as a carboxylic acid. This strategy involves the reduction of the carbonyl group to an alcohol, which then serves as a handle for introducing the sulfonyl chloride functionality through a series of subsequent transformations.

The synthesis can commence with 3-iodobenzoic acid. The first critical step is the reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (3-iodophenyl)methanol. This transformation is a standard procedure in organic synthesis, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

Once (3-iodophenyl)methanol is obtained, it must be converted into a species suitable for introducing the sulfur moiety. cymitquimica.commatrix-fine-chemicals.com A common and effective method is the conversion of the alcohol to a benzyl halide, such as (3-iodophenyl)methyl chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). askfilo.comtennessee.edu

The resulting benzyl chloride is then reacted with a sulfur nucleophile. A frequently used method involves reaction with thiourea (B124793) to form an S-benzyl isothiouronium salt. researchgate.netorgsyn.orgijcmas.com This salt serves as a stable and easily handled precursor to the corresponding thiol. The final step is the oxidative chlorination of this sulfur intermediate to yield the desired (3-Iodophenyl)methanesulfonyl chloride. This oxidation can be achieved with various chlorinating and oxidizing agents, as detailed in subsequent sections.

Table 1: Key Transformations in the Carbonyl Precursor Strategy

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. Reduction | 3-Iodobenzoic Acid | LiAlH₄ or BH₃ THF | (3-Iodophenyl)methanol |

| 2. Chlorination | (3-Iodophenyl)methanol | Thionyl Chloride (SOCl₂) | (3-Iodophenyl)methyl chloride |

| 3. Thiolation | (3-Iodophenyl)methyl chloride | Thiourea | S-(3-Iodobenzyl)isothiouronium chloride |

Direct Chlorosulfonation Approaches to the Sulfonyl Chloride Moiety

Direct methods focus on forming the sulfonyl chloride group from a sulfur-containing precursor in a single oxidative chlorination step or by chlorinating a pre-existing sulfonic or sulfinic acid. These approaches can be more atom-economical and efficient.

This method provides a convenient route for converting alkyl halides into sulfonyl chlorides. organic-chemistry.org The process begins with the formation of an S-alkylisothiouronium salt from the corresponding alkyl halide—in this case, (3-iodophenyl)methyl chloride—and thiourea. orgsyn.org This salt is then subjected to oxidative chlorosulfonation. Various reagents can accomplish this transformation, including simple chlorine gas in water or more specialized reagents like N-chlorosuccinimide (NCS) or N-Chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI). orgsyn.orgthieme-connect.comresearchgate.net These methods are often preferred as they avoid the direct handling of volatile and malodorous thiols. researchgate.net

N-Chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) has emerged as an efficient reagent for the oxidative chlorosulfonation of S-alkyl isothiouronium salts. thieme-connect.comresearchgate.netresearchgate.net The reaction is typically carried out under mild conditions and demonstrates a broad substrate scope, leading to good to excellent yields of the corresponding alkyl sulfonyl chlorides. thieme-connect.com

The proposed mechanism involves the NCBSI acting as a source of electrophilic chlorine. The sulfur atom of the isothiouronium salt attacks the chlorine atom of NCBSI. Subsequent hydrolysis and further oxidation and chlorination steps, facilitated by the aqueous acidic medium, lead to the formation of the sulfonyl chloride. The precursor of the reagent, N-(phenylsulfonyl)benzenesulfonamide, can often be recovered and recycled, adding to the method's efficiency. researchgate.net This process is valued for its operational simplicity and avoidance of hazardous reagents like chlorine gas. thieme-connect.comresearchgate.net

Table 2: Oxidative Chlorosulfonation Agents for S-Alkylisothiouronium Salts

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Chlorine (Cl₂) | Aqueous media | Inexpensive, powerful oxidant |

| N-Chlorosuccinimide (NCS) | Acetonitrile/HCl | Solid reagent, easier to handle than Cl₂ |

A classic and direct route to sulfonyl chlorides involves the chlorination of the corresponding sulfonic acids or their salts. orgsyn.org This method requires the prior synthesis of (3-iodophenyl)methanesulfonic acid. The sulfonic acid can be prepared through various means, such as the oxidation of (3-iodophenyl)methanethiol.

Alternatively, sulfinic acids or their salts can serve as precursors. Sulfinates are intermediates in the reduction of sulfonyl chlorides and can be formed, for example, by reacting a Grignard reagent with sulfur dioxide, followed by chlorination. organic-chemistry.orgorgsyn.org

Once the sulfonic acid or its salt is in hand, conversion to the sulfonyl chloride is readily achieved using common chlorinating agents. Thionyl chloride (SOCl₂) is widely used for this purpose, often with a catalytic amount of dimethylformamide (DMF). orgsyn.orggoogle.com The reaction proceeds by converting the hydroxyl group of the sulfonic acid into a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps drive the reaction to completion. masterorganicchemistry.comlibretexts.orgyoutube.com

Phosphorus pentachloride (PCl₅) is another powerful reagent for this transformation. orgsyn.org It reacts vigorously with sulfonic acids to produce the sulfonyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. orgsyn.orggoogle.com Both reagents are effective, with the choice often depending on the substrate's sensitivity and the desired workup procedure. orgsyn.org

Table 3: Comparison of Chlorinating Agents for Sulfonic Acids

| Reagent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in solvent, often with heat | SO₂, HCl |

Chlorination of Sulfonic Acids or Corresponding Sulfinates

Radical-Mediated Chlorosulfonation (e.g., Reed Reaction Analogs)

Radical-mediated chlorosulfonation, exemplified by the Reed reaction, represents a direct method for converting hydrocarbons into their corresponding sulfonyl chlorides. This process typically involves the simultaneous reaction of a hydrocarbon with sulfur dioxide and chlorine under ultraviolet (UV) light. The reaction proceeds via a free-radical chain mechanism. knowledgebin.org

The general mechanism can be described as follows:

Initiation: UV light initiates the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

Propagation:

A chlorine radical abstracts a hydrogen atom from the hydrocarbon (R-H), forming an alkyl radical (R•) and hydrogen chloride (HCl).

The alkyl radical then reacts with sulfur dioxide (SO₂) to form an alkanesulfonyl radical (RSO₂•).

The alkanesulfonyl radical reacts with another molecule of chlorine to yield the desired alkanesulfonyl chloride (RSO₂Cl) and a new chlorine radical, which continues the chain.

While this method is well-established for simple alkanes, specific literature detailing the synthesis of (3-Iodophenyl)methanesulfonyl chloride via a Reed reaction analog was not identified in the performed search. The application of this reaction to a substrate like (3-iodophenyl)methane would theoretically involve the radical chlorosulfonation of the benzylic methylene (B1212753) group.

As a tangible, albeit different, synthetic method for a closely related constitutional isomer, the synthesis of (2-Iodophenyl)methanesulfonyl chloride has been reported via an oxidative chlorosulfonation of its corresponding S-alkyl isothiouronium salt. researchgate.net This multi-step process begins with the reaction of the appropriate alkyl halide with thiourea, followed by oxidative chlorosulfonation. A study on this method reported achieving an 85% yield for the iodo-substituted product. researchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize yield and purity while ensuring safety and efficiency. For the synthesis of sulfonyl chlorides, including the theoretical synthesis of (3-Iodophenyl)methanesulfonyl chloride, several parameters are crucial. It is important to note that specific optimization studies for the synthesis of (3-Iodophenyl)methanesulfonyl chloride were not found in the literature search. Therefore, the following discussion is based on general principles and data from studies on other sulfonyl chlorides.

Control of Reaction Temperature and Selection of Solvents

The control of reaction temperature is paramount in sulfonyl chloride synthesis. Many of the reagents used, such as thionyl chloride and chlorosulfonic acid, are highly reactive, and their reactions are often exothermic. Inadequate temperature control can lead to the formation of byproducts and decomposition of the desired product. For instance, in the preparation of some sulfonyl chlorides, it is crucial to maintain low temperatures (e.g., 0 °C) during the addition of reagents to mitigate side reactions. nih.gov

The selection of a solvent is equally critical and can significantly influence the reaction rate and outcome. The ideal solvent should be inert to the reaction conditions, dissolve the reactants, and facilitate the desired chemical transformation. In a study on the synthesis of sulfinamides from sulfonyl chlorides, dichloromethane (B109758) (CH₂Cl₂) was found to be a superior solvent compared to acetonitrile, THF, and EtOAc, which resulted in poor yields. nih.gov The choice of solvent can also affect the stability of the sulfonyl chloride product.

The following table, derived from a study on the solvolysis of 2-thiophenesulfonyl chloride, illustrates the significant impact of the solvent on the reaction rate constant (k), which is an indicator of reactivity and stability. nih.gov

| Solvent | Temperature (°C) | Rate Constant (10⁶ k, s⁻¹) |

| 90% Methanol | 45.0 | 149 |

| 80% Methanol | 45.0 | 227 |

| 70% Methanol | 45.0 | 317 |

| 60% Methanol | 45.0 | 382 |

| 50% Methanol | 45.0 | 420 |

| 90% Acetone | 45.0 | 23.1 |

| 80% Acetone | 45.0 | 63.3 |

| 70% Acetone | 45.0 | 92.7 |

| 60% Acetone | 45.0 | 132 |

| 50% Acetone | 45.0 | 195 |

This data is for illustrative purposes to show solvent effects on a related compound and is not specific to the synthesis of (3-Iodophenyl)methanesulfonyl chloride.

Stoichiometric Ratio of Reactants and Catalyst Loading

The stoichiometric ratio of reactants is a key factor in maximizing the conversion of the starting material and minimizing the formation of impurities. In many sulfonyl chloride syntheses, an excess of the chlorinating agent (e.g., thionyl chloride, sulfuryl chloride) is used to ensure complete conversion of the sulfonic acid or its salt.

In catalyzed reactions, the loading of the catalyst is a critical parameter to optimize. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate product purification. The optimal catalyst loading is typically the minimum amount required to achieve the desired reaction rate and yield in a reasonable timeframe.

The following table shows the optimization of catalyst loading for the conversion of 4-methylbenzenesulfonic acid to its corresponding sulfonyl chloride using TAPC (2,4,6-trichloro-1,3,5-triazine) as a catalyst. lookchem.com

| Entry | Catalyst Loading (mol%) | Yield (%) |

| 1 | 10 | 92 |

| 2 | 20 | 95 |

| 3 | 30 | 95 |

| 4 | 40 | 95 |

This data illustrates the principle of optimizing catalyst loading for a model sulfonyl chloride synthesis and is not specific to (3-Iodophenyl)methanesulfonyl chloride.

Reactivity and Mechanistic Aspects of 3 Iodophenyl Methanesulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a variety of nucleophiles, leading to substitution of the chloride, which is an excellent leaving group. These reactions proceed through a nucleophilic acyl substitution-like mechanism, typically an addition-elimination pathway. nih.gov The reactivity of the sulfonyl chloride can be influenced by substituents on the aromatic ring; electron-attracting groups generally increase the rate of reaction, while electron-donating groups slow it down. mdpi.com

(3-Iodophenyl)methanesulfonyl chloride readily reacts with primary and secondary alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to form the corresponding sulfonate esters. youtube.com This process, often referred to as sulfonylation, is a common method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions. youtube.comlibretexts.org

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the elimination of the chloride ion. The base serves to neutralize the protonated intermediate, driving the reaction to completion. youtube.com A key feature of this transformation is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at the alcohol's stereocenter. youtube.comlibretexts.org

General Reaction Scheme:

R-OH + (3-Iodophenyl)methanesulfonyl chloride → R-O-SO₂-CH₂-(3-Iodophenyl) + HCl

| Reactant | Reagent | Base | Product |

| Primary/Secondary Alcohol | (3-Iodophenyl)methanesulfonyl chloride | Pyridine | (3-Iodophenyl)methanesulfonate ester |

This table illustrates the typical components in the formation of a sulfonate ester from an alcohol and (3-Iodophenyl)methanesulfonyl chloride.

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and traditional method for the synthesis of sulfonamides. nih.govresearchgate.netcbijournal.com (3-Iodophenyl)methanesulfonyl chloride reacts efficiently with primary and secondary amines to yield the corresponding N-substituted sulfonamides. A base, typically an excess of the amine itself or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct. cbijournal.com

This transformation is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key structural motif in numerous pharmaceutical agents. researchgate.net The reaction is generally high-yielding and tolerates a wide range of functional groups. organic-chemistry.org Primary amines are typically highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com

General Reaction Scheme:

R₁R₂NH + (3-Iodophenyl)methanesulfonyl chloride → R₁R₂N-SO₂-CH₂-(3-Iodophenyl) + HCl

| Amine Type | Reagent | Base | Product Class |

| Primary Amine (RNH₂) | (3-Iodophenyl)methanesulfonyl chloride | Triethylamine/Pyridine | N-Substituted Sulfonamide |

| Secondary Amine (R₂NH) | (3-Iodophenyl)methanesulfonyl chloride | Triethylamine/Pyridine | N,N-Disubstituted Sulfonamide |

This interactive table outlines the reaction of (3-Iodophenyl)methanesulfonyl chloride with different classes of amines to form sulfonamides.

The electrophilic nature of the sulfonyl chloride group extends its reactivity to a broad range of other nucleophiles beyond alcohols and amines. The sulfur atom can be attacked by various soft and hard nucleophiles, leading to the formation of diverse sulfur-containing compounds. For instance, sulfonyl chlorides can react with water, although often slowly, to undergo hydrolysis to the corresponding sulfonic acid.

The reactivity of sulfonyl chlorides with nucleophiles can sometimes involve complex, pH-dependent kinetics and may even proceed through third-order processes, especially with amines in aqueous media. iupac.org The sulfonyl group is a versatile electrophile, capable of reacting with carbanions, phosphines, and thiols. nih.gov The specific reaction pathway, such as an Sₙ2-like mechanism or an addition-elimination pathway, can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aryl ring. nih.gov

Carbon-Carbon Bond Forming Reactions Facilitated by the Aryl Iodide Moiety

The carbon-iodine bond in the (3-Iodophenyl) moiety provides a second, distinct site of reactivity. Aryl iodides are highly valued substrates in transition metal-catalyzed cross-coupling reactions due to the C-I bond's relatively low dissociation energy, which facilitates oxidative addition to the metal center. unistra.fr This allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are central to modern organic synthesis. unistra.frrsc.org The aryl iodide of (3-Iodophenyl)methanesulfonyl chloride and its derivatives (such as the corresponding sulfonamides or sulfonates) can readily participate in these transformations. Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings enable the introduction of a wide variety of substituents onto the aromatic ring. unistra.frsigmaaldrich.com These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (in Suzuki or Stille reactions) or migratory insertion (in Heck or Sonogashira reactions), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. sigmaaldrich.com

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | Aryl-Aryl, Aryl-Vinyl |

| Mizoroki-Heck | Alkene | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl |

| Stille | Organotin reagent | Aryl-Aryl, Aryl-Vinyl |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the aryl iodide moiety.

The intramolecular Heck reaction is a powerful method for constructing carbocyclic and heterocyclic ring systems. chim.itwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to it within the same molecule. wikipedia.org

Derivatives of (3-Iodophenyl)methanesulfonyl chloride are excellent precursors for intramolecular Heck cyclizations. For example, a sulfonamide can be formed by reacting the sulfonyl chloride with an amine that contains an appropriately positioned alkene. The resulting molecule, possessing both an aryl iodide and a tethered double bond, can then undergo palladium-catalyzed cyclization. The process involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by intramolecular migratory insertion of the alkene into the newly formed aryl-palladium bond. A final β-hydride elimination step forms the cyclic product and regenerates the catalyst. chim.it This strategy is widely used in the synthesis of complex molecules and natural products, allowing for the creation of five- and six-membered rings with high regioselectivity. wikipedia.orgprinceton.edu

Illustrative Cyclization Scheme:

Aryl-Iodide-Tether-Alkene → (Pd Catalyst) → Fused/Spirocyclic Product

This reaction is a key step in building complex molecular architectures, including spirocycles and fused ring systems, and can be used to generate tertiary and quaternary stereocenters, especially in its asymmetric variants. chim.itwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Coupling with Terminal Acetylenes for Functionalized Heterocycles

The aryl iodide moiety of (3-Iodophenyl)methanesulfonyl chloride is a suitable electrophile for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal acetylenes. This reaction provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides. numberanalytics.comorganic-chemistry.org The general transformation involves the coupling of (3-Iodophenyl)methanesulfonyl chloride with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The resulting product, a (3-(alkynyl)phenyl)methanesulfonyl chloride, is a versatile intermediate for the synthesis of functionalized heterocycles. The newly introduced alkyne functionality can undergo subsequent intramolecular reactions. For instance, if the alkyne-containing substrate is designed with a suitably positioned nucleophile, an intramolecular cyclization can be induced to form various heterocyclic systems. Iodine has been recognized as an efficient electrophilic reagent to promote such halocyclization reactions of alkynes, leading to iodofunctionalized heterocyclic molecules. rsc.org While the Sonogashira reaction itself does not directly form the heterocycle, it is a crucial step in installing the necessary precursor for subsequent cyclization.

The reaction proceeds under relatively mild conditions and is tolerant of the methanesulfonyl chloride group, which typically remains intact during the coupling. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. libretexts.org

Table 1: Representative Sonogashira Coupling Reaction

| Electrophile | Nucleophile | Catalyst System | Product | Application |

| (3-Iodophenyl)methanesulfonyl chloride | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | (3-(Alkynyl)phenyl)methanesulfonyl chloride | Intermediate for heterocycle synthesis |

Cross-Coupling with Silylaryl Triflates

The Hiyama cross-coupling reaction offers another avenue for C-C bond formation at the aryl iodide position of (3-Iodophenyl)methanesulfonyl chloride. This palladium-catalyzed reaction involves the coupling of organosilanes with organic halides or triflates. organic-chemistry.orgwikipedia.org In this context, (3-Iodophenyl)methanesulfonyl chloride can be coupled with a silylaryl triflate. The reaction requires activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base to form a hypervalent silicon species, which is crucial for the transmetalation step in the catalytic cycle. organic-chemistry.org

The Hiyama coupling is known for its tolerance to various functional groups and the low toxicity of the silicon-based reagents. organic-chemistry.org The reaction between (3-Iodophenyl)methanesulfonyl chloride and a silylaryl triflate would yield a biaryl structure, where the two aromatic rings are connected. The methanesulfonyl chloride group is expected to be compatible with the reaction conditions.

While aryl triflates are also common coupling partners in Hiyama reactions, in this specific case, the aryl iodide of (3-Iodophenyl)methanesulfonyl chloride would likely be the more reactive site for oxidative addition to the palladium(0) catalyst compared to an aryl triflate coupling partner. nih.govorganic-chemistry.org The choice of palladium catalyst and ligands is critical for achieving efficient coupling. nih.gov

Table 2: Hiyama Cross-Coupling Reaction Parameters

| Aryl Halide | Organosilane | Activator | Catalyst | Product Type |

| (3-Iodophenyl)methanesulfonyl chloride | Silylaryl Triflates | Fluoride ion (e.g., TBAF) or Base | Palladium complex | Biaryl methanesulfonyl chloride |

Desulfitative Cross-Coupling Methodologies

The methanesulfonyl chloride group of (3-Iodophenyl)methanesulfonyl chloride can be utilized in desulfinative cross-coupling reactions. This type of reaction involves the extrusion of sulfur dioxide (SO₂) and the formation of a new carbon-carbon bond. Palladium-catalyzed desulfinative coupling of sodium arylsulfinates with benzyl (B1604629) chlorides has been reported as a method for the synthesis of diarylmethanes. nih.govresearchgate.net

(3-Iodophenyl)methanesulfonyl chloride can be converted to the corresponding sodium sulfinate, (3-Iodophenyl)methanesulfinate, which can then act as a nucleophilic partner in a palladium-catalyzed cross-coupling with another aryl or heteroaryl halide. nih.govacs.org This desulfinative approach is advantageous as sulfinates are often stable, easy to handle, and can be prepared from sulfonyl chlorides. acs.orgnih.gov The reaction mechanism typically involves oxidative addition of the aryl halide to a Pd(0) center, followed by transmetalation with the sulfinate salt, extrusion of SO₂, and reductive elimination to afford the biaryl product. nih.govnih.gov

Alternatively, methods have been developed where benzyl sulfinates, generated in situ from sulfones, undergo efficient desulfinative cross-coupling. researchgate.net This suggests that (3-Iodophenyl)methanesulfonyl chloride could potentially be used to generate a reactive sulfinate species in situ for subsequent coupling reactions. These reactions have been shown to be tolerant of a wide range of functional groups on both coupling partners. nih.gov

Elimination and Cycloaddition Chemistry

Generation and Reactivity of Sulfene (B1252967) Intermediates

In the presence of a non-nucleophilic base, such as triethylamine, (3-Iodophenyl)methanesulfonyl chloride can undergo dehydrochlorination to generate a highly reactive intermediate known as a sulfene ((3-Iodophenyl)methanedisulfonyl). Sulfenes (R₂C=SO₂) are sulfur analogs of ketenes and are powerful electrophiles. magtech.com.cn

Once generated, the sulfene intermediate can readily participate in a variety of cycloaddition reactions. A common reaction is the [2+2] cycloaddition with electron-rich olefins or imines to form four-membered heterocyclic rings, namely thietane (B1214591) 1,1-dioxides and thiazetidine 1,1-dioxides, respectively. magtech.com.cnnih.govresearchgate.net The reaction with imines to form thiazetidine derivatives is an aza Paternò-Büchi type reaction. researchgate.net The high reactivity of sulfenes means they are typically generated in situ and trapped immediately by a suitable reaction partner. The presence of the 3-iodo substituent on the phenyl ring is not expected to interfere with the generation or the fundamental reactivity of the sulfene intermediate.

Table 3: Reactivity of Sulfene Intermediate

| Precursor | Intermediate | Reactant | Cycloaddition | Product |

| (3-Iodophenyl)methanesulfonyl chloride | (3-Iodophenyl)sulfene | Imine | [2+2] | Thiazetidine 1,1-dioxide |

| (3-Iodophenyl)methanesulfonyl chloride | (3-Iodophenyl)sulfene | Alkene | [2+2] | Thietane 1,1-dioxide |

Intramolecular Cyclization Pathways and Spirocycle Formation

The dual functionality of (3-Iodophenyl)methanesulfonyl chloride allows for the possibility of intramolecular reactions, potentially leading to the formation of complex cyclic structures. While direct examples involving this specific compound are not prevalent, related chemistry suggests potential pathways. For instance, sulfonyl radical-induced cyclization of enynes with sulfonyl chlorides has been demonstrated to produce dihydropyridines. rsc.org This suggests that under radical conditions, the sulfonyl chloride moiety could react with an unsaturated group within the same molecule.

If (3-Iodophenyl)methanesulfonyl chloride were modified to contain a suitable tethered reactive site, such as an enyne, an intramolecular cyclization could be envisioned. The reaction could be initiated by the formation of a sulfonyl radical from the sulfonyl chloride, which then adds to the unsaturated bond, followed by cyclization.

The formation of spirocycles would require a substrate designed such that the intramolecular cyclization results in a spirocyclic core. For example, if the (3-Iodophenyl)methanesulfonyl group were attached to a cyclic system containing an appropriately positioned reactive group, an intramolecular reaction could lead to the formation of a spirocycle. While specific methodologies for spirocycle formation directly from this compound are not well-documented, the general principles of intramolecular cyclization involving sulfonyl chlorides provide a basis for such synthetic strategies. ncku.edu.tw

Detailed Mechanistic Investigations of Reaction Pathways

The reaction pathways involving (3-Iodophenyl)methanesulfonyl chloride are governed by the well-established mechanisms of the respective transformations.

For the Sonogashira coupling , the catalytic cycle is generally accepted to involve two interconnected cycles: a palladium cycle and a copper cycle. numberanalytics.com The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. Meanwhile, the copper cycle involves the deprotonation of the terminal alkyne by the amine base and the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to the Pd(II) complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. numberanalytics.com

The Hiyama coupling mechanism also proceeds via a palladium catalytic cycle. A crucial initial step is the activation of the organosilane by a fluoride ion or base to form a pentacoordinate silicate. organic-chemistry.org This hypervalent silicon species is sufficiently nucleophilic to undergo transmetalation with a Pd(II)-aryl complex, which is formed from the oxidative addition of (3-Iodophenyl)methanesulfonyl chloride to a Pd(0) catalyst. Subsequent reductive elimination affords the biaryl product and regenerates the Pd(0) catalyst. organic-chemistry.org

In desulfinative cross-coupling reactions , the mechanism for the coupling of a sulfinate with an aryl halide involves a Pd(0)/Pd(II) catalytic cycle. nih.govnih.gov The cycle starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the sulfinate salt to form a palladium(II) sulfinate intermediate. This intermediate then undergoes extrusion of SO₂, a key step in this reaction, to form a Pd(II)-aryl species, which upon reductive elimination gives the final product and the regenerated Pd(0) catalyst. nih.govnih.gov Kinetic studies have shown that depending on the nature of the sulfinate (carbocyclic vs. heterocyclic), either transmetalation or the loss of SO₂ can be the turnover-limiting step. nih.gov

The mechanism for sulfene generation and cycloaddition involves an E2 elimination of HCl from the (3-Iodophenyl)methanesulfonyl chloride by a base. This generates the transient sulfene intermediate. The subsequent [2+2] cycloaddition with an alkene or imine is generally considered to be a concerted process, although stepwise mechanisms involving zwitterionic intermediates can also operate, depending on the substrates and reaction conditions.

Kinetic Studies and Solvolysis Mechanisms of Arylmethanesulfonyl Chlorides

Kinetic studies of the solvolysis of arylmethanesulfonyl chlorides and related arenesulfonyl chlorides have been instrumental in elucidating their reaction mechanisms. beilstein-journals.orgnih.govnih.gov For most arenesulfonyl chlorides, the solvolysis is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govmdpi.com This is supported by several lines of evidence, including the influence of solvent nucleophilicity on the reaction rate.

The extended Grunwald-Winstein equation is a valuable tool for analyzing the solvolysis mechanisms of sulfonyl chlorides. nih.govdntb.gov.ua This equation relates the specific rate of solvolysis (k) to the solvent nucleophilicity (NT) and the solvent ionizing power (YCl). For many sulfonyl chlorides, a single correlation is observed across a wide range of solvents, suggesting a consistent mechanism. nih.govresearchgate.net The sensitivity to solvent nucleophilicity (represented by the parameter l) and solvent ionizing power (m) provides insights into the transition state of the reaction. For the solvolysis of various sulfonyl chlorides, the l values typically range from 1.07 to 1.54, and the m values range from 0.49 to 0.72, which is consistent with a bimolecular mechanism. mdpi.com

Early studies on the solvolysis of benzenesulfonyl chloride and its derivatives showed relatively small changes in reaction rates with the introduction of substituents on the aromatic ring. nih.gov For instance, in a 50% acetone/50% water mixture at 25.0 °C, the specific rate for the p-methyl derivative was 0.0106 min−1, for the parent compound it was 0.0146 min−1, and for the m-nitro derivative it was 0.044 min−1. nih.gov This indicates that electronic effects from the substituents do influence the rate, but not to the extent that would suggest a change in mechanism to a dissociative SN1 pathway. nih.gov

The kinetic solvent isotope effect (KSIE) also provides evidence for the proposed mechanism. The KSIE for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride are 1.568 ± 0.006 and 1.564 ± 0.006, respectively. beilstein-journals.orgnih.gov These values suggest significant bond breaking at the transition state, which is characteristic of an SN2 process. beilstein-journals.orgnih.gov

Below is a table showing the first-order rate coefficients for the solvolysis of a related compound, phenylmethanesulfonyl chloride, in various solvents. This data illustrates the influence of the solvent on the reaction rate.

| Solvent | k x 105 (s-1) at 45.0°C |

|---|---|

| Methanol | 15.4 |

| Ethanol | 4.17 |

| 90% Ethanol | 14.6 |

| 80% Ethanol | 34.4 |

| 97% TFE | 1.83 |

| 50% TFE | 40.3 |

Elucidation of Concerted vs. Stepwise Mechanisms in Sulfonyl Chloride Transformations

A key question in the study of sulfonyl chloride reactivity is whether the nucleophilic substitution at the sulfur atom proceeds through a concerted SN2 mechanism or a stepwise addition-elimination (A-E) pathway. mdpi.com For the majority of arenesulfonyl and alkanesulfonyl chlorides, the evidence points towards a concerted SN2-type displacement involving a single transition state. nih.govmdpi.com

Distinguishing between a concerted SN2 displacement and a stepwise A-E mechanism can be challenging, especially when the substitution occurs with an inversion of configuration. mdpi.com However, theoretical calculations, such as Density Functional Theory (DFT), have been employed to shed light on this issue. For benzenesulfonyl chloride, DFT calculations suggest that the chloride exchange reaction proceeds via a synchronous SN2 mechanism. mdpi.com

In contrast, for sulfonyl fluorides, the addition-elimination mechanism is generally favored, particularly with strongly electron-withdrawing substituents that can stabilize the intermediate. mdpi.com The nature of the leaving group and the substituents on the sulfonyl group play a crucial role in determining the preferred mechanistic pathway.

While the concerted SN2 mechanism is the dominant pathway for the solvolysis of most sulfonyl chlorides, other mechanisms can operate under specific conditions. nih.gov For instance, in the presence of a strong base, an elimination-addition pathway involving a highly reactive sulfene intermediate can occur, especially if there is a hydrogen atom on the α-carbon. nih.govresearchgate.net Additionally, for sulfonyl chlorides with R groups that can form stable carbocations (e.g., tertiary alkyl groups), a solvolysis-decomposition reaction can take place, leading to the formation of products derived from the carbocation. nih.govmdpi.com However, for arylmethanesulfonyl chlorides like (3-Iodophenyl)methanesulfonyl chloride, these alternative pathways are less likely under neutral solvolytic conditions.

Influence of Steric and Electronic Factors on Chemical Reactivity

The reactivity of arylmethanesulfonyl chlorides is influenced by both steric and electronic factors. The presence of substituents on the aryl ring can modulate the electrophilicity of the sulfur atom and affect the stability of the transition state.

Electron-withdrawing groups on the aromatic ring are generally expected to increase the rate of nucleophilic attack by making the sulfur atom more electron-deficient. Conversely, electron-donating groups should decrease the reaction rate. However, studies on benzenesulfonyl chlorides have shown that both electron-supplying and electron-withdrawing substituents can decrease the rate of hydrolysis in water, suggesting a complex interplay of factors. nih.gov

In the case of (3-Iodophenyl)methanesulfonyl chloride, the iodine atom at the meta position exerts a primarily electron-withdrawing inductive effect. This would be expected to increase the electrophilicity of the sulfonyl sulfur and thus enhance its reactivity towards nucleophiles compared to the unsubstituted phenylmethanesulfonyl chloride.

Steric hindrance around the sulfonyl group can also play a significant role. Bulky ortho substituents on the aryl ring can hinder the approach of the nucleophile, thereby slowing down the reaction rate. For example, the solvolyses of 2,4,6-trimethylbenzenesulfonyl chloride were found to proceed through a bimolecular process, with no evidence for an unusually rapid reaction that might be expected from a change in mechanism due to steric crowding. beilstein-journals.orgnih.gov For (3-Iodophenyl)methanesulfonyl chloride, the iodine substituent is in the meta position, so it is not expected to exert a significant steric effect on the reaction center.

Advanced Applications in Organic Synthesis and Materials Science

As a Versatile Reagent for Functional Group Interconversions

The methanesulfonyl chloride moiety of (3-Iodophenyl)methanesulfonyl chloride is a potent tool for functional group interconversions, primarily by transforming poor leaving groups into excellent ones, activating carboxylic acids, and serving as a chlorinating agent.

One of the most common applications of sulfonyl chlorides in organic synthesis is the "activation" of alcohols. youtube.com The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would form the strongly basic hydroxide (B78521) ion (HO⁻). (3-Iodophenyl)methanesulfonyl chloride, like methanesulfonyl chloride (MsCl), reacts with primary and secondary alcohols in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to form a (3-iodophenyl)methanesulfonate ester. wikipedia.orglibretexts.org

This transformation converts the neutral alcohol into a sulfonate ester, which possesses an exceptionally good leaving group—the (3-iodophenyl)methanesulfonate anion. The effectiveness of this anion as a leaving group stems from the stability of its negative charge, which is delocalized through resonance across the three oxygen atoms of the sulfonyl group. wikipedia.org This conversion enables facile nucleophilic substitution (SN2) and elimination (E2) reactions that would otherwise be impossible with the parent alcohol. sipcam-oxon.comarkema.com A key advantage of this method is that the formation of the sulfonate ester occurs at the oxygen atom, leaving the stereochemistry of the carbon atom untouched. youtube.comlibretexts.org

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| HO⁻ (Hydroxide) | H₂O | ~15.7 | Very Poor |

| Cl⁻ (Chloride) | HCl | ~ -7 | Good |

| Br⁻ (Bromide) | HBr | ~ -9 | Very Good |

| I⁻ (Iodide) | HI | ~ -10 | Excellent |

| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | ~ -1.9 | Excellent |

| ArSO₃⁻ (Tosylate) | ArSO₃H | ~ -2.8 | Excellent |

| I-ArCH₂SO₃⁻ | I-ArCH₂SO₃H | (Comparable to Mesylate) | Excellent |

Carboxylic acids are relatively unreactive toward nucleophiles and often require activation to form derivatives like amides and esters. Sulfonyl chlorides can serve as effective activating agents for this purpose. arkema.comtandfonline.com When (3-Iodophenyl)methanesulfonyl chloride reacts with a carboxylic acid in the presence of a base, it can form a mixed anhydride (B1165640). tandfonline.comresearchgate.net This intermediate is significantly more electrophilic at the carbonyl carbon than the original carboxylic acid.

This enhanced electrophilicity allows for the subsequent reaction with a wide range of nucleophiles, such as amines or alcohols, to proceed under mild conditions, yielding the corresponding amides or esters. researchgate.net This one-pot procedure provides a convenient method for derivatization without the need to first isolate a more reactive species like an acyl chloride. tandfonline.com

| Starting Material | Activating Agent | Intermediate | Final Product (Example Nucleophile: R₂NH) |

| Carboxylic Acid (R-COOH) | Thionyl Chloride (SOCl₂) | Acyl Chloride (R-COCl) | Amide (R-CONR₂) |

| Carboxylic Acid (R-COOH) | Carbodiimide (e.g., EDC) | O-Acylisourea | Amide (R-CONR₂) |

| Carboxylic Acid (R-COOH) | (3-Iodophenyl)methanesulfonyl chloride | Mixed Anhydride | Amide (R-CONR₂) |

Beyond its primary role in forming sulfonates, (3-Iodophenyl)methanesulfonyl chloride can also function as a chlorinating agent under certain conditions. arkema.com The sulfur-chlorine bond is polarized and reactive, allowing the chloride to be displaced. For instance, the reaction of an alcohol with methanesulfonyl chloride can lead to the formation of an alkyl chloride, particularly when reaction conditions are manipulated. nih.gov This transformation often proceeds via the initial formation of the mesylate, followed by an in-situ SN2 displacement by the chloride ion (liberated from the sulfonyl chloride reagent itself). This application is particularly useful in converting primary alcohols to chlorides. nih.gov

Construction of Complex Molecular Architectures and Scaffolds

The true synthetic power of (3-Iodophenyl)methanesulfonyl chloride lies in its bifunctional nature. The sulfonyl chloride group allows it to be covalently incorporated into a molecular structure, while the iodophenyl group provides a reactive handle for subsequent, powerful carbon-carbon bond-forming reactions, making it an ideal building block for complex molecules.

Aryl iodides are premier substrates for a host of palladium-catalyzed cross-coupling reactions. nih.gov Once the (3-Iodophenyl)methanesulfonyl moiety is integrated into a molecule, the iodine atom serves as a linchpin for constructing intricate polycyclic and heterocyclic systems. mdpi.com Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Heck (coupling with alkenes) couplings are instrumental in modern organic synthesis for creating C-C bonds with high efficiency and selectivity. nih.govthieme-connect.comwikipedia.org

For example, a molecule containing the (3-iodophenyl)methanesulfonate group could undergo an intramolecular Suzuki coupling if a boronic acid is present elsewhere in the structure, leading directly to the formation of a new ring system. This strategy is frequently employed in the synthesis of natural products and pharmaceutical agents containing heterocyclic cores. mdpi.comthieme-connect.comnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) cocatalyst, Base | Aryl-Alkyne |

| Heck | Alkene (CH₂=CHR) | Pd(0) catalyst, Base | Aryl-Vinyl |

| Buchwald-Hartwig | Amine (R₂NH) or Alcohol (ROH) | Pd(0) catalyst, Base | Aryl-Nitrogen, Aryl-Oxygen |

| Ullmann | Amine, Alcohol, Thiol | Cu catalyst, Base | Aryl-Heteroatom |

The presence of two distinct reactive sites with orthogonal reactivity makes (3-Iodophenyl)methanesulfonyl chloride a valuable synthetic intermediate for novel molecular designs. Orthogonal reactivity means that each functional group can be reacted independently without interfering with the other, allowing for a stepwise and controlled synthesis.

A synthetic strategy might first involve the reaction of the sulfonyl chloride with an alcohol or amine to form a stable sulfonate ester or sulfonamide. wikipedia.org This anchors the (3-iodophenyl)methyl group into the nascent molecule. In a subsequent step, the aryl iodide can be subjected to one of the cross-coupling reactions mentioned previously. nih.gov This modular approach allows chemists to systematically build complexity and introduce diverse functionalities, facilitating the creation of new chemical entities for applications in materials science and medicinal chemistry.

Role in the Synthesis of Precursors for Advanced Chemical Probes (Focus on chemical synthesis, not ultimate biological application)

The development of sophisticated chemical probes is essential for understanding complex biological systems. These probes often require specific structural motifs to enable their function, such as reporter tags or reactive groups for target engagement. (3-Iodophenyl)methanesulfonyl chloride serves as a valuable building block in the synthesis of precursors to these probes, primarily due to its dual reactivity.

The methanesulfonyl chloride moiety allows for the facile introduction of a sulfonyl group, which can act as a stable linker or a reactive site within the probe's structure. This is typically achieved by reacting (3-Iodophenyl)methanesulfonyl chloride with a nucleophile, such as an amine or alcohol, on another molecule of interest. This reaction forms a stable sulfonamide or sulfonate ester bond, respectively.

The key advantage of using this specific reagent lies in the 3-iodophenyl group. The carbon-iodine bond is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. This allows for the subsequent attachment of various functionalities to the aromatic ring. For instance, a fluorescent dye, a biotin (B1667282) tag for purification, or a photoreactive group for covalent labeling can be introduced at the position of the iodine atom. This modular approach enables the synthesis of a diverse library of chemical probe precursors from a single starting material.

A general synthetic strategy might involve the initial reaction of the sulfonyl chloride group to link the iodinated phenylmethane core to a desired molecular scaffold. This is followed by a cross-coupling reaction to introduce a functional tag at the iodo position. This stepwise approach provides chemists with a high degree of control over the final structure of the probe precursor.

Table 1: Representative Reactions in the Synthesis of Chemical Probe Precursors

| Reaction Type | Reactants | Product Type |

| Sulfonamide Formation | (3-Iodophenyl)methanesulfonyl chloride, Primary/Secondary Amine | N-substituted (3-Iodophenyl)methanesulfonamide |

| Sulfonate Ester Formation | (3-Iodophenyl)methanesulfonyl chloride, Alcohol/Phenol | (3-Iodophenyl)methylsulfonate Ester |

| Suzuki Coupling | (3-Iodophenyl)-containing intermediate, Arylboronic acid | Biaryl-substituted methanesulfonamide/ester |

| Sonogashira Coupling | (3-Iodophenyl)-containing intermediate, Terminal alkyne | Alkynyl-substituted methanesulfonamide/ester |

Contributions to Functional Materials and Chemical Processes (excluding biological interactions)

The application of (3-Iodophenyl)methanesulfonyl chloride extends into the realm of materials science, where it can be used as a monomer or a modifying agent to create functional materials with tailored properties.

Sulfonyl-containing organic molecules have garnered significant interest for their potential applications in optoelectronics. The sulfonyl group is a strong electron-withdrawing group, which can influence the electronic structure of a molecule. When incorporated into a conjugated system, it can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic energy levels can impact the material's absorption and emission of light, as well as its charge transport properties.

(3-Iodophenyl)methanesulfonyl chloride can be used to synthesize precursors for such materials. The sulfonyl chloride can be reacted with various aromatic or heterocyclic amines and alcohols to create a range of sulfonyl-substituted compounds. The iodo-substituent then provides a handle for further elaboration of the conjugated system through cross-coupling reactions. For example, coupling with electron-donating aromatic boronic acids via a Suzuki reaction can lead to the formation of "push-pull" systems, where the electron-donating and electron-withdrawing groups are at opposite ends of a conjugated bridge. Such architectures are known to exhibit interesting nonlinear optical (NLO) properties or can be used as building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Optical/Electronic Properties of Derived Sulfonyl-Substituted Compounds

| Compound Class | Potential Property | Rationale |

| Donor-Acceptor Systems | Nonlinear Optical (NLO) Activity | Intramolecular charge transfer from electron-donating group to electron-withdrawing sulfonyl group. |

| Extended π-Conjugated Systems | Enhanced Charge Mobility | Delocalization of electrons across the conjugated backbone facilitated by the sulfonyl group. |

| Aryl-Sulfonyl Derivatives | Tunable Emission Spectra | Modification of the electronic structure by the sulfonyl group and attached aryl moieties. |

Beyond discrete molecules, (3-Iodophenyl)methanesulfonyl chloride can be utilized in the development of novel polymeric materials and as a component in new chemical processes. The bifunctional nature of the molecule allows it to be incorporated into polymer backbones or to be grafted onto surfaces.

For instance, it could potentially be used as a monomer in polycondensation reactions. The sulfonyl chloride group can react with difunctional nucleophiles (e.g., diamines or diols) to form polysulfonamides or polysulfonates. The pendant iodophenyl groups along the polymer chain would then be available for post-polymerization modification. This would allow for the synthesis of functional polymers where the properties, such as solubility, thermal stability, or refractive index, could be fine-tuned by the introduction of different side chains via cross-coupling reactions.

In the context of chemical processes, (3-Iodophenyl)methanesulfonyl chloride could be immobilized onto a solid support, such as silica (B1680970) gel or a resin. This could be achieved by reacting the sulfonyl chloride with surface-bound nucleophiles. The resulting iodinated surface could then be used as a platform for solid-phase synthesis or as a heterogeneous catalyst support where catalytic species are attached to the phenyl ring.

Spectroscopic and Computational Characterization of 3 Iodophenyl Methanesulfonyl Chloride and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity of atoms, and functional groups present in (3-Iodophenyl)methanesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (3-Iodophenyl)methanesulfonyl chloride, both ¹H and ¹³C NMR are used to confirm the identity and verify the substitution pattern on the aromatic ring.

¹H NMR: The proton NMR spectrum of (3-Iodophenyl)methanesulfonyl chloride is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic region would typically display a complex multiplet pattern due to the coupling between the four non-equivalent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the iodo and the methanesulfonyl chloride substituents. The methylene protons adjacent to the sulfonyl chloride group are expected to appear as a sharp singlet, typically downfield due to the strong electron-withdrawing nature of the -SO₂Cl group. For comparison, the methylene protons in the related compound (2-Iodophenyl)methanesulfonyl chloride appear as a singlet at 4.68 ppm. thieme-connect.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for (3-Iodophenyl)methanesulfonyl chloride would show six distinct signals for the aromatic carbons and one signal for the methylene carbon. The carbon atom bonded to the iodine (C-I) would exhibit a characteristic upfield shift compared to the other aromatic carbons. The methylene carbon (-CH₂SO₂Cl) would appear in the aliphatic region but shifted downfield. For instance, the methylene carbon in (4-Bromophenyl)methanesulfonyl chloride is observed at 45.38 ppm. thieme-connect.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (3-Iodophenyl)methanesulfonyl Chloride

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methylene Protons | ¹H | ~4.7 - 4.9 | Singlet (s) | Deshielded by the adjacent electron-withdrawing sulfonyl chloride group. |

| Aromatic Protons | ¹H | ~7.2 - 7.9 | Multiplet (m) | Complex pattern due to meta-substitution and coupling between four non-equivalent protons. |

| Methylene Carbon | ¹³C | ~60 - 70 | - | Chemical shift influenced by the sulfonyl chloride group. |

| Aromatic C-I | ¹³C | ~95 - 100 | - | The carbon directly attached to iodine is significantly shielded. |

| Aromatic C-CH₂ | ¹³C | ~138 - 142 | - | Quaternary carbon attached to the methylene group. |

| Other Aromatic C-H | ¹³C | ~125 - 138 | - | Signals for the remaining four aromatic carbons. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula.

For (3-Iodophenyl)methanesulfonyl chloride (C₇H₆ClIO₂S), the nominal molecular weight is approximately 316.5 g/mol . HRMS would confirm this with high precision, distinguishing it from other compounds with the same nominal mass. The mass spectrum is characterized by the molecular ion peak (M⁺) and various fragment ions. chemguide.co.uk The presence of chlorine and iodine would result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens.

Key fragmentation pathways for aryl methanesulfonyl chlorides often involve the cleavage of the C-S and S-Cl bonds. libretexts.orglibretexts.org Expected fragmentation patterns for (3-Iodophenyl)methanesulfonyl chloride include:

Loss of the chlorine radical (·Cl) to give an [M-Cl]⁺ ion.

Loss of the sulfonyl chloride group (·SO₂Cl).

Formation of the 3-iodobenzyl cation ([C₇H₆I]⁺) through cleavage of the C-S bond.

Loss of an iodine radical (·I) from the molecular ion or subsequent fragments.

Table 2: Expected Mass Spectrometry Fragments for (3-Iodophenyl)methanesulfonyl Chloride

| Fragment Ion | Description | Approximate m/z |

| [C₇H₆ClIO₂S]⁺ | Molecular Ion (M⁺) | 316 |

| [C₇H₆IO₂S]⁺ | Loss of Chlorine (·Cl) | 281 |

| [C₇H₆I]⁺ | 3-Iodobenzyl cation / Tropylium ion | 217 |

| [C₇H₆ClO₂S]⁺ | Loss of Iodine (·I) | 189 |

| [C₆H₄I]⁺ | Loss of CH₂SO₂Cl | 203 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (3-Iodophenyl)methanesulfonyl chloride would be dominated by strong absorptions characteristic of the sulfonyl chloride group.

The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically very strong and sharp. nist.gov Other characteristic absorptions include those for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methylene group, and the C-I bond.

Table 3: Characteristic Infrared Absorption Frequencies for (3-Iodophenyl)methanesulfonyl Chloride

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1390 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1170 - 1190 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-S | Stretch | 650 - 750 | Medium |

| C-I | Stretch | 500 - 600 | Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of (3-Iodophenyl)methanesulfonyl chloride and quantifying it in reaction mixtures. google.com Due to the compound's polarity and aromatic nature, a reverse-phase HPLC method is most suitable. sielc.com

In a typical setup, a C18 silica (B1680970) column is used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. google.com Detection is commonly performed using a UV detector, as the iodophenyl group acts as a strong chromophore. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Conditions for Analysis of (3-Iodophenyl)methanesulfonyl Chloride

| Parameter | Typical Condition |

| Column | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. libretexts.org For a reaction involving (3-Iodophenyl)methanesulfonyl chloride, TLC can be used to track the consumption of starting materials and the formation of products over time. rochester.eduyoutube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel) alongside spots of the starting material(s). libretexts.org The plate is then developed in a suitable solvent system (eluent). The positions of the spots are visualized, usually under UV light. A completed reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product. youtube.com The use of a "co-spot," where both the starting material and reaction mixture are spotted in the same lane, helps to confirm if any starting material remains. rochester.edu

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and reactivity of (3-Iodophenyl)methanesulfonyl chloride at the atomic and electronic levels. In the absence of extensive experimental data for this specific molecule, theoretical calculations on analogous compounds such as benzenesulfonyl chlorides and other substituted aryl sulfonyl chlorides provide significant insights. These computational approaches allow for the elucidation of electronic structure, geometry, reaction mechanisms, and intermolecular interactions.

Quantum mechanical calculations are fundamental to understanding the electronic behavior of (3-Iodophenyl)methanesulfonyl chloride. These calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals, which are crucial for predicting reactivity.

The electronic structure of aryl sulfonyl chlorides is characterized by a tetrahedral sulfur center. The sulfonyl group is highly polarized, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The iodine substituent on the phenyl ring further influences the electronic properties through its inductive and resonance effects.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. For a molecule like (3-Iodophenyl)methanesulfonyl chloride, the HOMO is typically associated with the aromatic ring, while the LUMO is often localized on the sulfonyl chloride group, specifically the S-Cl bond's antibonding orbital. This distribution suggests that the molecule is susceptible to nucleophilic attack at the sulfur atom.

Table 1: Representative Molecular Orbital Energies for a Substituted Benzenesulfonyl Chloride

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the π-system of the phenyl ring |

| LUMO | -1.2 | Primarily located on the σ* orbital of the S-Cl bond |

| HOMO-1 | -9.2 | Associated with the phenyl ring and oxygen lone pairs |

| LUMO+1 | -0.5 | Associated with the π* orbitals of the phenyl ring |

Note: The values in this table are representative for a generic substituted benzenesulfonyl chloride and are intended for illustrative purposes. Actual values for (3-Iodophenyl)methanesulfonyl chloride would require specific calculations.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and energetic properties of molecules like (3-Iodophenyl)methanesulfonyl chloride. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Geometry optimization of (3-Iodophenyl)methanesulfonyl chloride would reveal the three-dimensional arrangement of its atoms. The S-Cl bond length in related sulfonyl chlorides is a key parameter, as it is directly involved in many of the characteristic reactions of this class of compounds. The presence of the iodine atom at the meta position of the phenyl ring is expected to have a minor influence on the geometry of the sulfonyl chloride group compared to ortho or para substituents.

Energetic profiling using DFT allows for the calculation of thermodynamic properties such as the heat of formation and Gibbs free energy. These values are essential for predicting the stability of the molecule and the feasibility of its reactions.

Table 2: Predicted Geometrical Parameters for Phenylmethanesulfonyl Chloride (as an analogue)

| Parameter | Predicted Value |

| S-Cl Bond Length | 2.05 Å |

| S=O Bond Length | 1.43 Å |

| C-S Bond Length | 1.77 Å |

| O-S-O Bond Angle | 120° |

| C-S-Cl Bond Angle | 105° |

Note: These are typical values for a related compound, phenylmethanesulfonyl chloride, obtained from computational studies. Specific values for (3-Iodophenyl)methanesulfonyl chloride may vary.

Computational modeling is instrumental in elucidating the mechanisms of reactions involving sulfonyl chlorides. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate activation energies.

The hydrolysis of arenesulfonyl chlorides is a well-studied reaction that can proceed through different pathways. Computational studies on related compounds suggest that the reaction mechanism can involve a pentacoordinate sulfur intermediate. The role of solvent molecules in stabilizing intermediates and transition states is also a critical aspect that can be investigated through computational models. For reactions of (3-Iodophenyl)methanesulfonyl chloride, the iodine substituent is not expected to fundamentally alter the reaction mechanism at the sulfur center, but it may influence the reaction rates through its electronic effects.

The conformational flexibility of (3-Iodophenyl)methanesulfonyl chloride primarily involves the rotation around the C-S bond. Computational methods can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformations.

The interaction of (3-Iodophenyl)methanesulfonyl chloride with other molecules, such as solvents or reactants, can also be modeled. These models can predict the strength and nature of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that could influence the molecule's aggregation behavior and its interactions with biological targets. Understanding these interactions is crucial for predicting the compound's behavior in different environments.

Advanced Structural Analysis and Crystallography of 3 Iodophenyl Methanesulfonyl Chloride and Analogues

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.comaps.org It provides unambiguous proof of a compound's structure, including the exact connectivity of atoms, bond lengths, and angles in the solid state.

Table 1: Crystallographic Data for (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀I₂O |

| Formula Weight | 484.03 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.7302 (4) |

| b (Å) | 15.7001 (8) |

| c (Å) | 24.3168 (12) |

| Volume (ų) | 2951.3 (3) |

| Z | 8 |

While classical hydrogen bonds (e.g., N-H···O or O-H···O) are primary drivers in many molecular crystals, weaker interactions often play a crucial role in the crystal packing of compounds lacking strong hydrogen bond donors. In analogues like (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, the supramolecular structure is stabilized by a network of weak intermolecular C-H···π interactions. core.ac.uknih.gov Furthermore, the presence of iodine atoms facilitates the formation of halogen bonds, which are significant directional interactions that influence crystal packing. core.ac.uk In the crystal structure of this analogue, molecules are linked through type II halogen bonds, specifically involving the iodine atoms on the phenyl rings. core.ac.uknih.gov

SCXRD is an indispensable tool for the unambiguous determination of a molecule's stereochemistry, including both relative and absolute configurations. researchgate.net For chiral molecules, specialized diffraction techniques can distinguish between enantiomers. For molecules with geometric isomers, such as those containing double bonds, SCXRD provides definitive confirmation of their configuration. In the case of the analogue (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, the analysis confirms the E configuration of the central carbon-carbon double bond in the enone bridge. core.ac.uk

Solid-State Characterization

Beyond the individual molecule, understanding how molecules arrange themselves in the solid state is critical. This involves the analysis of crystal packing and the quantification of the various intermolecular forces at play.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. Red spots on a d_norm map indicate contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions. mdpi.com

For the analogue (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, Hirshfeld analysis provides a quantitative breakdown of the intermolecular contacts that contribute to the crystal packing. core.ac.uk The analysis reveals that the most significant contacts are C···H/H···C, followed by H···H, I···H/H···I, I···I, and O···H/H···O interactions. core.ac.uknih.gov This detailed quantification confirms the importance of both van der Waals forces and specific halogen-related interactions in stabilizing the crystal lattice.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one

| Contact Type | Contribution (%) |

|---|---|

| C···H / H···C | 31.9 |

| H···H | 21.4 |

| I···H / H···I | 18.4 |

| I···I | 14.5 |

| O···H / H···O | 8.1 |

Future Directions and Emerging Research Avenues in 3 Iodophenyl Methanesulfonyl Chloride Chemistry

Development of Sustainable and Green Synthetic Methodologies

A major thrust in modern chemistry is the adoption of green chemistry principles to minimize environmental impact. acs.orgmdpi.com Research concerning (3-Iodophenyl)methanesulfonyl chloride is expected to align with this trend, focusing on cleaner and more efficient synthetic protocols.